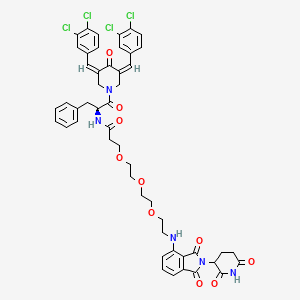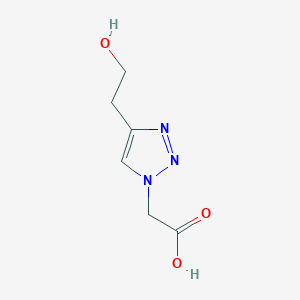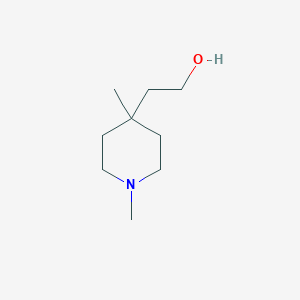
2-(1,4-Dimethylpiperidin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Dimethylpiperidin-4-yl)ethan-1-ol is an organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with two methyl groups at the 1 and 4 positions and an ethanol group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize 2-(1,4-Dimethylpiperidin-4-yl)ethan-1-ol involves the reductive amination of 4-piperidone with formaldehyde and a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
-
Grignard Reaction: : Another synthetic route involves the reaction of 4-piperidone with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the same synthetic routes as laboratory methods but scaled up with optimized reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-(1,4-Dimethylpiperidin-4-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,4-Dimethylpiperidin-4-yl)ethan-1-ol is used as an intermediate in the synthesis of various complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of piperidine derivatives in biological systems and their interactions with biomolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism by which 2-(1,4-Dimethylpiperidin-4-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The ethanol group allows for hydrogen bonding interactions, while the piperidine ring provides structural rigidity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylpiperidin-4-yl)ethan-1-ol: This compound has a similar structure but with only one methyl group on the piperidine ring.
2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol: This compound features methyl groups at different positions on the piperidine ring.
2-(Piperidin-4-yl)ethan-1-ol: This compound lacks the methyl groups on the piperidine ring.
Uniqueness
2-(1,4-Dimethylpiperidin-4-yl)ethan-1-ol is unique due to the specific placement of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 1 and 4 positions of the piperidine ring can enhance its stability and specificity in interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(1,4-dimethylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C9H19NO/c1-9(5-8-11)3-6-10(2)7-4-9/h11H,3-8H2,1-2H3 |
InChI Key |
LGGASYKRBGHTFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



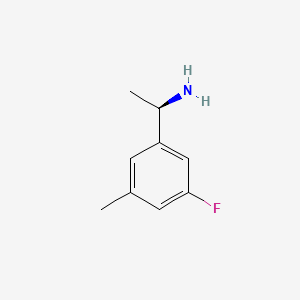
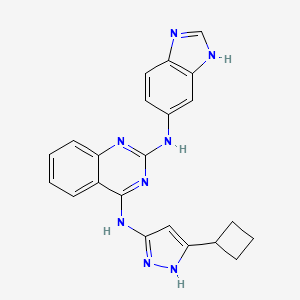
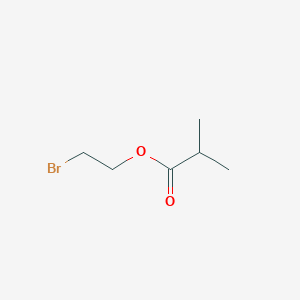
![3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine](/img/structure/B12982549.png)
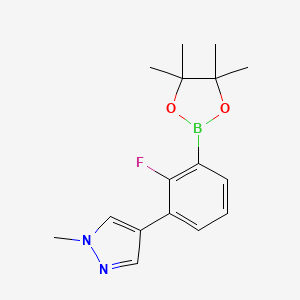


![7-Propyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12982572.png)


